molecular formula C17H13ClFN3O3 B13980587 7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol CAS No. 59469-63-5

7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol

Cat. No.: B13980587
CAS No.: 59469-63-5
M. Wt: 361.8 g/mol
InChI Key: HUDXVTIGJSRIEF-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is a synthetic compound belonging to the benzodiazepine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide typically involves the condensation of benzodiazepine intermediates with nitromethylene derivatives. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions . The reaction is carried out in a one-pot annulation process, which simplifies the synthesis and improves yield.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that utilize isocyanide reagents. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas .

Major Products Formed

The major products formed from these reactions include various benzodiazepine derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is unique due to its specific nitromethylene group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

59469-63-5

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine

InChI

InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3

InChI Key

HUDXVTIGJSRIEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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